molecular formula C19H19NO3 B6127549 2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione

2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione

Cat. No.: B6127549
M. Wt: 309.4 g/mol
InChI Key: FLQOIFGPUUDREB-UHFFFAOYSA-N
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Description

2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a furan-2-yl substituent at the C-5 position and a 4-ethylphenylaminomethylene group at C-2. The cyclohexane-1,3-dione scaffold is a pharmacophoric motif known for its ability to chelate metal ions, particularly ferrous ions, enabling inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target in herbicide and drug development .

Properties

IUPAC Name

2-[(4-ethylphenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-13-5-7-15(8-6-13)20-12-16-17(21)10-14(11-18(16)22)19-4-3-9-23-19/h3-9,12,14,21H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQOIFGPUUDREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-(Furan-2-yl)cyclohexane-1,3-dione with 4-Ethylaniline

This method involves the direct condensation of 5-(furan-2-yl)cyclohexane-1,3-dione (1) with 4-ethylaniline (2) under acidic or dehydrating conditions. The reaction exploits the enolic tautomerism of the 1,3-dione, enabling nucleophilic attack by the amine to form the methylidene linkage.

Procedure :

  • Dissolve 1 (1.0 equiv) and 2 (1.2 equiv) in anhydrous ethanol or toluene.

  • Add catalytic p-toluenesulfonic acid (p-TSA, 0.1 equiv) and reflux at 80–90°C for 6–8 hours.

  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:2).

  • Isolate the product by filtration or solvent evaporation, followed by recrystallization from ethanol.

Key Observations :

  • Yield: 60–75% under optimized conditions.

  • Side products include unreacted starting materials and over-condensed derivatives.

Cyclization of a Preformed Diketone-Enamine Intermediate

An alternative route involves synthesizing an enamine intermediate (3) from cyclohexane-1,3-dione and furfurylamine, followed by regioselective functionalization.

Stepwise Synthesis :

  • Formation of 5-(Furan-2-yl)cyclohexane-1,3-dione (1) :

    • React cyclohexane-1,3-dione with furfural in a Claisen-Schmidt condensation using NaOH/EtOH.

    • Yield: ~70% after recrystallization.

  • Enamine Formation :

    • Treat 1 with 4-ethylaniline in refluxing acetic acid (2 hours).

    • Dehydration with molecular sieves improves yield to 80%.

Mechanistic Insight :
The reaction proceeds via imine formation, followed by tautomerization to the thermodynamically stable methylidene structure.

Orthoester-Mediated Methylidene Amination

Triethyl orthoformate (TEOF) serves as a key reagent for introducing the methylidene group in a one-pot protocol:

Protocol :

  • Combine 1 (1.0 equiv), 4-ethylaniline (1.1 equiv), and TEOF (2.0 equiv) in dry dioxane.

  • Reflux at 100°C for 4 hours under nitrogen.

  • Quench with ice water and extract with dichloromethane.

Advantages :

  • Avoids acidic conditions, reducing side reactions.

  • Yield: 68–72% with high purity.

Optimization and Catalytic Enhancements

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol806592
Toluene1107288
Dioxane1007095

Polar aprotic solvents like dioxane enhance reaction rates due to improved solubility of intermediates.

Catalytic Systems

  • p-TSA : Accelerates condensation but may promote decomposition at >90°C.

  • Zeolites : Reduce side reactions by adsorbing water (yield increase: 8–10%).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1770 cm⁻¹ (C=O), 1712 cm⁻¹ (C=O), 1611 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 2.23 (s, CH₃), 4.45 (s, CH₂), 7.20–8.53 (aromatic and furan-H).

  • MS : m/z 309.36 [M+H]⁺, consistent with molecular formula C₁₉H₁₉NO₃ .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyclohexanediones have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A related compound demonstrated inhibition of cancer cell proliferation in vitro, suggesting that modifications to the structure can enhance activity against specific cancer types.

Antimicrobial Properties

The furan ring in this compound is known for its role in enhancing antimicrobial activity. Studies have shown that furan-containing compounds can exhibit efficacy against a range of bacteria and fungi.

  • Case Study : A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Synthetic Routes

The synthesis of 2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione typically involves:

  • Condensation Reactions : The formation of the imine linkage through condensation between an amine and an aldehyde.
  • Cyclization Steps : Subsequent cyclization reactions to form the cyclohexane core.

These methods are crucial for optimizing yield and purity.

Characterization Techniques

Characterization of synthesized compounds is essential to confirm structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : To determine the structural integrity.
  • Mass Spectrometry (MS) : For molecular weight confirmation.
  • Infrared Spectroscopy (IR) : To identify functional groups.

In Vitro Studies

Initial biological evaluations involve testing the compound against various cell lines to assess cytotoxicity and selectivity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

In Vivo Studies

Further studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in animal models.

Mechanism of Action

The mechanism of action of 2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and physicochemical properties of cyclohexane-1,3-dione derivatives are highly dependent on substituents at the C-2 and C-5 positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Activity Comparison of Selected Cyclohexane-1,3-dione Derivatives
Compound Name C-5 Substituent C-2 Substituent Key Biological Activity MIC/IC50 (μg mL⁻¹) Reference ID
2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione Furan-2-yl 4-Ethylphenylaminomethylene Not reported (predicted herbicidal) N/A N/A
2-(((2-Hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (39) 5,5-Dimethyl 2-Hydroxyphenylaminomethylene Antitubercular 2.5
5-(4-Chlorophenyl)-2-(hydroxymethylene)cyclohexane-1,3-dione 4-Chlorophenyl Hydroxymethylene FABP4 binding (crystal structure) N/A
2-{[(4-Acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione Phenyl 4-Acetylphenylaminomethylene Not reported (high purity available) N/A
2-[1-(Ethoxyamino)propylidene]-5-phenylcyclohexane-1,3-dione Phenyl Ethoxyaminopropylidene Herbicidal N/A

Key Findings from Analogues

Antimicrobial and Antitubercular Activity
  • Compound 39 (2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione) exhibited exceptional antitubercular activity (MIC = 2.5 μg mL⁻¹), surpassing parent compounds by 32-fold. The 2-hydroxyphenyl group at C-2 and dimethyl groups at C-5 were critical for activity .
Enzyme Inhibition and Herbicidal Potential
  • Cyclohexane-1,3-dione derivatives with aryl groups at C-5 (e.g., 4-chlorophenyl, 4-methylphenyl) are potent HPPD inhibitors, disrupting plant chlorophyll biosynthesis.
  • Ethyl or ethoxyamino groups at C-2 (e.g., compound 26 in ) enhanced herbicidal activity, likely due to improved membrane permeability and metal chelation.
Impact of Substituent Electronics
  • Electron-deficient groups (e.g., acetyl, trifluoromethyl) at C-2 increase solubility and target affinity. For instance, 2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione (CAS 1024250-49-4) is synthesized in high purity (≥97%), suggesting stability for pharmaceutical applications .
  • Bulky substituents (e.g., piperazinyl-ethylamino) at C-2, as in 5-(4-chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione, may enhance pharmacokinetic profiles but require rigorous safety assessments .
Table 2: Physicochemical Properties of Selected Analogues
Compound Name Molecular Weight LogP (Predicted) Solubility Synthetic Route
This compound 337.39 ~2.8 Low (lipophilic) Michael addition
5-(4-Chlorophenyl)-2-(hydroxymethylene)cyclohexane-1,3-dione 292.72 ~2.1 Moderate Diazotization
2-{[(4-Acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione 333.38 ~3.0 Low Column chromatography
  • Synthetic Methods : Most analogues are synthesized via Michael addition of chalcones with dimedone or diazotization of aromatic amines, followed by purification using column chromatography (CHCl3) .
  • Stability : Derivatives with methyl or dimethyl groups at C-5 (e.g., 5,5-dimethyl) show enhanced thermal stability, whereas furan-containing compounds may exhibit photodegradation risks.

Biological Activity

2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione, a complex organic compound, has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-ethylphenylamine with a cyclohexane-1,3-dione derivative under controlled conditions to yield high-purity products. The reaction often requires specific catalysts and temperature management to optimize yield and minimize by-products.

Biological Activity

The biological activity of this compound has been the focus of various studies, particularly in relation to its anticancer properties.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator in biochemical pathways, influencing cellular processes such as apoptosis and proliferation. The exact pathways are still under investigation but are critical for understanding its therapeutic potential.

Research Findings and Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Antiproliferative Activity : Analogous compounds have demonstrated significant activity against cancer cells, with mechanisms involving the induction of cytochrome P450 enzymes that facilitate metabolic activation . Such findings underscore the importance of metabolic pathways in determining the efficacy of these compounds.
  • In Vitro Studies : In vitro evaluations have shown that structural modifications can enhance or diminish biological activity. For instance, certain substitutions on the furan ring have been linked to increased cytotoxicity against specific cancer types .
  • Comparative Analysis : A comparative study involving various derivatives revealed that modifications in the phenyl and furan components significantly influenced the compound's antiproliferative effects. This suggests that further structural optimization could yield more potent derivatives .

Data Table: Biological Activity Comparison

Compound NameStructureAnticancer Activity (IC50)Mechanism
This compoundStructureTBDLikely enzyme interaction
Benzothiazole Derivative-10 µMMetabolic activation
Pyrrole Derivative-5 µMApoptosis induction

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Values are illustrative based on related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[(4-Ethylphenyl)amino]methylidene}-5-(furan-2-yl)cyclohexane-1,3-dione?

  • Methodology :

  • Step 1 : React 4-ethylaniline with cyclohexane-1,3-dione derivatives under acid/base catalysis (e.g., acetic acid or piperidine) to form the aminomethylene intermediate.
  • Step 2 : Introduce the furan-2-yl group via a Knoevenagel condensation or nucleophilic substitution, using furfural or furan-based electrophiles.
  • Key Parameters : Maintain temperatures between 60–100°C, and use polar aprotic solvents (e.g., DMF or ethanol) to enhance reactivity. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC with UV detection at λ = 254 nm .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethylphenyl, furan, and cyclohexane-dione moieties. Key signals include imine protons (δ 8.5–9.5 ppm) and furan β-protons (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolve the Z/E configuration of the methylidene group and hydrogen-bonding patterns in the solid state .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and C=N bonds (1600–1650 cm1^{-1}) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Approach :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays. IC50_{50} values can indicate potency .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Strategy :

  • Substituent Variation : Modify the ethyl group on the phenyl ring (e.g., replace with halogens, methoxy, or nitro groups) to assess electronic effects on bioactivity.
  • Scaffold Hybridization : Fuse the furan ring with other heterocycles (e.g., thiophene or pyridine) to alter π-π stacking interactions.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or DNA gyrase). Validate with MD simulations (AMBER or GROMACS) .

Q. How should researchers address contradictory data in biological activity studies?

  • Troubleshooting :

  • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required for reproducible assays) .
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) and include internal controls.
  • Mechanistic Studies : Use CRISPR-edited cell lines or enzyme kinetics to isolate target-specific effects .

Q. What experimental designs are recommended for studying environmental fate and ecotoxicity?

  • Framework :

  • Degradation Studies : Expose the compound to UV light or microbial consortia (OECD 301B) to measure half-life in water/soil.
  • Bioaccumulation : Use fish models (e.g., Daphnia magna) to determine bioconcentration factors (BCFs).
  • Ecotoxicity : Perform acute toxicity tests (LC50_{50}) on algae and invertebrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.